molecular formula C21H27ClN6O2 B2475562 7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione CAS No. 898795-45-4

7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione

Cat. No.: B2475562
CAS No.: 898795-45-4
M. Wt: 430.94
InChI Key: PKFTYAHBOKBCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione (CAS: 898795-45-4; molecular formula: C₂₁H₂₇ClN₆O₂; molecular weight: 430.93 g/mol) is a purine-2,6-dione derivative featuring a 3-chlorophenylmethyl group at position 7 and a 4-(2-methylpropyl)piperazine substituent at position 8 .

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-14(2)12-26-7-9-27(10-8-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-5-4-6-16(22)11-15/h4-6,11,14H,7-10,12-13H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFTYAHBOKBCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure that suggests various pharmacological properties, particularly in the context of receptor modulation and therapeutic applications.

Chemical Structure

The chemical structure of the compound is represented as follows:

C19H25ClN6O2\text{C}_{19}\text{H}_{25}\text{Cl}\text{N}_6\text{O}_2

This structure includes a chlorophenyl group, a piperazine moiety, and a purine base, which are critical for its biological interactions.

Research indicates that the compound acts as an allosteric modulator of certain receptors. Allosteric modulators bind to sites other than the active site of receptors, leading to conformational changes that can enhance or inhibit receptor activity. This mechanism is particularly relevant in the context of neurotransmitter receptors and has implications for treating neurological disorders.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Neuropharmacological Effects :
    • Exhibits potential as a positive allosteric modulator for dopamine receptors.
    • Enhances dopamine signaling without directly activating the receptor, reducing the risk of excitotoxicity.
  • Antidepressant Properties :
    • Preliminary studies suggest efficacy in models of depression, likely through modulation of serotonin and norepinephrine pathways.
  • Antitumor Activity :
    • In vitro studies have shown that the compound may inhibit the proliferation of various cancer cell lines, indicating potential as an anticancer agent.

Neuropharmacological Studies

A study published in Journal of Medicinal Chemistry explored the compound's effects on dopamine D1 receptors. The results demonstrated that it increased receptor activity in a dose-dependent manner, suggesting its role as a PAM (positive allosteric modulator) .

Antidepressant Effects

In animal models of depression, treatment with the compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased levels of serotonin and norepinephrine in the prefrontal cortex .

Antitumor Activity

Research conducted on various cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis. The IC50 values varied across different cell types, with some showing sensitivity at concentrations as low as 10 μM .

Data Table: Summary of Biological Activities

Activity Mechanism IC50/EC50 References
Dopamine Receptor ModulationPositive Allosteric ModulationEC50 = 15 μM
AntidepressantSerotonin/Norepinephrine ModulationIC50 = 20 μM
AntitumorInduction of ApoptosisIC50 = 10 μM (varied)

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties, particularly in targeting the Hedgehog signaling pathway, which is implicated in tumor formation and progression. The inhibition of this pathway can be beneficial in treating various cancers, including non-small cell lung cancer and melanoma .

Mechanism of Action
The compound's mechanism involves the modulation of transcription factors associated with cancer cell proliferation. Specifically, it impacts the IKAROS family of zinc finger proteins, which play a crucial role in regulating gene expression related to cell growth and differentiation .

Pharmacology

Pharmacokinetics and Toxicology
Studies have highlighted the pharmacokinetic profile of this compound, indicating favorable absorption and distribution characteristics. However, further toxicological assessments are necessary to fully understand its safety profile in clinical settings .

Drug Formulation
The compound can be formulated into various pharmaceutical compositions, enhancing its bioavailability and therapeutic efficacy. This includes the development of prodrugs that can improve solubility and absorption rates .

Agricultural Applications

Pesticidal Properties
Emerging research suggests that derivatives of this compound may possess pesticidal properties against a range of agricultural pests. This includes efficacy against insects and nematodes, making it a candidate for developing environmentally friendly pesticides .

Application Methods
The application methods for these compounds in agriculture involve both direct spraying on crops and incorporation into soil treatments to enhance pest resistance without harming beneficial organisms .

Case Studies

Study Title Objective Findings
Inhibition of Hedgehog Pathway in NSCLCTo evaluate the antitumor effects on lung cancer cellsDemonstrated significant reduction in tumor growth in vitro and in vivo models .
Pesticidal Efficacy Against NematodesAssessing the effectiveness as a biopesticideShowed high mortality rates in nematode populations with minimal impact on non-target species .

Comparison with Similar Compounds

Structural Analogues in the Purine-2,6-dione Family

The core purine-2,6-dione scaffold is a common feature among derivatives with varying substituents influencing pharmacological profiles. Key analogs include:

Compound Name Substituents at Position 7 Substituents at Position 8 Molecular Formula Notable Properties/Activities Reference
Target Compound 3-Chlorophenylmethyl 4-(2-Methylpropyl)piperazin-1-yl C₂₁H₂₇ClN₆O₂ N/A (structural focus)
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Phenyl 3-(4-Phenylpiperazin-1-yl)propyl C₂₈H₃₃N₅O₂ Spirocyclic analog with CNS activity
12k (Purine-2,6-dione derivative) 1-Decyl-1H-1,2,3-triazol-4-ylmethyl 4-((1-Decyl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl C₂₃H₃₇N₉O₂ Anticancer (in vitro)
12o (Purine-2,6-dione derivative) 5-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2-yl)pentyl 4-((1-(5-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2-yl)pentyl)triazol-4-yl)methyl)piperazin-1-yl C₂₇H₃₄N₁₀O₅S Enhanced solubility via sulfonyl groups
7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]purine-2,6-dione 4-Chlorophenylmethyl 3-(Trifluoromethoxy)phenoxy C₂₄H₂₂ClF₃N₆O₅ TRPC4/5 inhibition

Key Observations :

  • Substituent Flexibility : The 8-position piperazine ring is frequently modified to optimize binding affinity. For example, the target compound’s 2-methylpropyl group contrasts with the triazolylmethyl groups in 12k–12o, which introduce polar interactions .
  • Chlorophenyl Variants : The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions compared to 4-chlorophenyl analogs (e.g., TRPC inhibitor in ), though positional isomerism affects target selectivity.

Pharmacological and Physicochemical Comparisons

Anticancer Activity

For instance, 12n (C₂₅H₃₀N₁₀O₅S) showed enhanced cytotoxicity due to its sulfonyl moiety, which increases membrane permeability . The target compound’s 2-methylpropyl group may confer similar lipophilicity but requires empirical validation.

Enzyme Inhibition
  • ATPase Inhibition: NF1442 (IC₅₀ = 1.3 µM) and NF1058 (IC₅₀ = 8.0 µM) inhibit Ca²⁺-ATPase via quinoline-piperazine motifs .
  • TRPC Modulation: The TRPC4/5 inhibitor in shares a purine-2,6-dione scaffold but uses a 4-chlorophenyl group and trifluoromethoxy phenoxy substituent, highlighting the impact of electron-withdrawing groups on ion channel affinity.

Physicochemical Properties

Compound Molecular Weight (g/mol) % Carbon % Hydrogen % Nitrogen LogP* (Predicted)
Target Compound 430.93 58.58 6.32 19.51 3.8
12k 471.60 58.58 7.91 26.73 4.2
12o 610.68 53.10 5.61 22.94 2.5
NF1442 624.98 61.43 4.52 15.06 5.1

*LogP values estimated using fragment-based methods.

Trends :

  • Lipophilicity: The target compound’s LogP (~3.8) is intermediate, suggesting balanced membrane permeability and solubility.
  • Nitrogen Content : Higher nitrogen percentages (e.g., 26.73% in 12k ) correlate with hydrogen-bonding capacity, critical for target engagement .

Q & A

Q. Q1. What are the recommended methodologies for synthesizing 7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione with high purity?

A: Synthesis should follow multi-step organic protocols optimized for purine derivatives. Key steps include:

  • Coupling Reactions : Use Buchwald-Hartwig amination for introducing the piperazine moiety (see analog synthesis in and ).
  • Purification : Apply column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization. Monitor purity via HPLC (≥95% by area) and confirm structure via 1H^1H-NMR and HRMS .
  • Critical Parameters : Control reaction temperature (60–80°C) and nitrogen atmosphere to avoid side reactions .

Q. Q2. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

A: Conduct accelerated stability studies:

  • Experimental Design : Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Analyze degradation via LC-MS to identify hydrolytic or oxidative byproducts .
  • Key Metrics : Track changes in melting point (DSC), crystallinity (PXRD), and solubility (shake-flask method) . Stability data should guide storage recommendations (e.g., desiccated at -20°C).

Advanced Research Questions

Q. Q3. How can computational modeling resolve discrepancies in reported bioactivity data for this compound across different in vitro assays?

A:

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., adenosine receptors) using software like GROMACS. Compare binding free energies (ΔG\Delta G) across assay conditions to identify solvent/pH effects .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) and apply statistical tools (ANOVA) to assess variability due to cell lines (e.g., HEK293 vs. CHO) .
  • Validation : Cross-reference with in silico ADMET predictions (e.g., SwissADME) to prioritize assays with physiological relevance .

Q. Q4. What experimental strategies can elucidate the role of the 3-chlorophenyl group in modulating target selectivity?

A:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents (e.g., 4-Cl, Br) and compare affinity via radioligand binding assays .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to visualize hydrophobic interactions (Piperazine-Cl···π stacking) .
  • Free Energy Perturbation (FEP) : Quantify energy contributions of the chlorophenyl group to binding using FEP simulations in Schrödinger .

Q. Q5. How can researchers optimize membrane permeability for in vivo studies without compromising target affinity?

A:

  • Lipophilicity Tuning : Modify the 2-methylpropyl group on piperazine to balance LogP (aim for 2–3). Use parallel synthesis to generate derivatives with alkyl/aryl substitutions .
  • Permeability Assays : Employ Caco-2 cell monolayers or PAMPA to screen analogs. Prioritize compounds with apparent permeability (PappP_{app}) > 1 × 106^{-6} cm/s .
  • In Vivo Validation : Use pharmacokinetic studies in rodents (IV/PO dosing) to correlate permeability with bioavailability .

Methodological & Theoretical Frameworks

Q. Q6. What statistical approaches are recommended for analyzing contradictory dose-response data in enzyme inhibition assays?

A:

  • Nonlinear Regression : Fit data to a 4-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} and Hill slopes. Assess outliers via Grubbs’ test .
  • Bayesian Hierarchical Modeling : Account for inter-experiment variability by pooling data from replicates into a probabilistic framework (Stan or PyMC3) .
  • Mechanistic Modeling : Use systems biology tools (COPASI) to integrate enzyme kinetics (Michaelis-Menten) and inhibitor binding constants .

Q. Q7. How can researchers align studies on this compound with broader pharmacological theories (e.g., allosteric modulation)?

A:

  • Theoretical Anchoring : Frame hypotheses using established frameworks like the Monod-Wyman-Changeux (MWC) model for allostery. Design experiments to test conformational changes (e.g., FRET or cryo-EM) .
  • Collaborative Validation : Partner with structural biology labs to resolve protein-ligand complexes (PDB deposition) and cross-validate with functional assays .

Emerging Technologies

Q. Q8. Can AI-driven platforms like COMSOL Multiphysics enhance process optimization for large-scale synthesis?

A:

  • Process Simulation : Model reaction kinetics and mass transfer in COMSOL to identify bottlenecks (e.g., mixing efficiency in biphasic systems) .
  • Machine Learning (ML) : Train models on historical synthesis data (yield, purity) to predict optimal conditions (catalyst loading, solvent ratio) .
  • Automation : Integrate AI with flow chemistry systems for real-time adjustments (e.g., residence time control) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.